2,2'-diiodo-1,1'-binaphthalene

Description

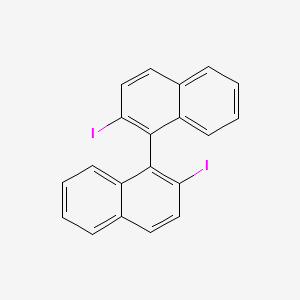

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSPPDFSBAVQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456422 | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-07-5, 76905-80-1 | |

| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Iodination Approaches

Direct iodination of the 1,1'-binaphthalene (B165201) core presents a straightforward approach to synthesizing 2,2'-diiodo-1,1'-binaphthalene. However, controlling the regioselectivity of this electrophilic substitution can be challenging due to the multiple reactive positions on the naphthalene (B1677914) rings.

One documented method involves the selective iodination of a methylene-bridged 1,1'-bi-2-naphthol (B31242) derivative at the 4-position using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodinating agent. chemrxiv.org While not a direct synthesis of the 2,2'-diiodo isomer from unsubstituted binaphthalene, this demonstrates the feasibility of direct iodination on a functionalized binaphthyl scaffold. The success of such reactions often depends on the directing effects of existing substituents and the choice of the iodinating reagent. For the parent 1,1'-binaphthalene, achieving selective di-iodination at the 2 and 2' positions typically requires more elaborate strategies, often involving precursor-based methods where directing groups are installed to ensure the desired regiochemistry.

Precursor Based Synthetic Pathways

The most common and reliable methods for the synthesis of 2,2'-diiodo-1,1'-binaphthalene involve the transformation of pre-functionalized 1,1'-binaphthyl derivatives. These precursors already possess functional groups at the 2 and 2' positions, which can be readily converted to iodo groups.

A primary precursor for this transformation is 1,1'-bi-2-naphthol (B31242) (BINOL). The hydroxyl groups of BINOL can be converted into triflates (trifluoromethanesulfonates), which are excellent leaving groups for subsequent metal-catalyzed reactions. A patent describes the cyanation of chiral 2,2'-ditrifluoromethanesulfonate-1,1'-binaphthyl, which can be further converted to other derivatives. google.com This highlights the utility of activated BINOL derivatives in accessing 2,2'-disubstituted binaphthyls.

Another widely used precursor is 2,2'-diamino-1,1'-binaphthyl (BINAM). The synthesis of optically active 2,2'-dihalo-1,1'-binaphthyls, including the diiodo derivative, can be achieved from BINAM via the formation of stable diazonium salts. acs.org This method involves the diazotization of the amino groups, followed by a Sandmeyer-type reaction with an iodide source, such as potassium iodide. This pathway is particularly valuable for producing enantiopure this compound when starting from enantiomerically pure BINAM.

The synthesis of a related diiodo-binaphthyl derivative, (S)-3,3'-diiodo-[1,1'-binaphthalene]-2,2'-diol, is commonly achieved by the direct iodination of (S)-BINOL using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). This regioselective iodination at the 3 and 3' positions underscores the influence of the hydroxyl groups in directing the electrophilic substitution. A similar strategy could potentially be adapted for the 2,2'-isomer if a suitable directing group is in place.

Furthermore, a detailed procedure for the synthesis of (R)-2,2'-bis(methoxymethoxy)-3,3'-diiodo-1,1'-binaphthalene has been reported, starting from the corresponding (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. orgsyn.org This multi-step process involves protection of the hydroxyl groups, followed by a directed lithiation and subsequent iodination, demonstrating a robust method for introducing iodine atoms at specific positions on the binaphthyl core.

| Precursor | Reagents/Method | Product | Reference |

| 1,1'-Bi-2-naphthol (BINOL) | Conversion to triflate, then substitution | 2,2'-Disubstituted-1,1'-binaphthyls | google.com |

| 2,2'-Diamino-1,1'-binaphthyl (BINAM) | Diazotization, followed by Sandmeyer reaction with iodide | This compound | acs.org |

| (S)-1,1'-Bi-2-naphthol ((S)-BINOL) | ICl or NIS | (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol | |

| (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | Lithiation, then iodination | (R)-2,2'-Bis(methoxymethoxy)-3,3'-diiodo-1,1'-binaphthalene | orgsyn.org |

Enantioselective Synthesis and Chiral Resolution Techniques

The axial chirality of 2,2'-diiodo-1,1'-binaphthalene is one of its most important features, making its enantioselective synthesis a significant area of research.

Enantioselective synthesis often relies on starting with an enantiomerically pure precursor, such as (R)- or (S)-BINOL or BINAM. google.comacs.org The chirality is then transferred through the synthetic sequence to the final diiodo product. For instance, the synthesis of chiral 2,2'-diiodo-1,1'-binaphthyl from chiral BINAM preserves the stereochemical integrity of the starting material. acs.org

Another approach is the kinetic resolution of a racemic mixture. This can be achieved through enzymatic catalysis or by using a chiral reagent that reacts preferentially with one enantiomer. For example, enzyme-catalyzed kinetic resolution has been successfully applied to racemic 2,2'-dimethylol-1,1'-binaphthyl. google.com While not directly on this compound, this demonstrates a viable strategy for obtaining enantiopure binaphthyl derivatives.

Chiral resolution via the formation of diastereomeric salts is a classical and effective method. This involves reacting the racemic compound with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as fractional crystallization. For instance, racemic 1,1'-bi-2-naphthol (B31242) is often resolved using cinchonine (B1669041) to form diastereomeric phosphate (B84403) esters. researchgate.net A similar strategy could be envisioned for a derivative of this compound that contains a suitable functional group for salt formation. The resolution of [1,1'-binaphthalene]-2,2'-dicarboxylic acid has been achieved using chiral amines like (R)-(-)-1-cyclohexylethylamine. cardiff.ac.uk

| Method | Description | Example | Reference |

| Enantioselective Synthesis | Starting from an enantiopure precursor to transfer chirality. | Synthesis from (R)- or (S)-BINAM. | acs.org |

| Kinetic Resolution | Preferential reaction of one enantiomer with a chiral reagent or catalyst. | Enzyme-catalyzed resolution of racemic 2,2'-dimethylol-1,1'-binaphthyl. | google.com |

| Chiral Resolution | Formation and separation of diastereomeric salts. | Resolution of BINOL with cinchonine. | researchgate.net |

| Chiral Resolution | Formation and separation of diastereomeric salts. | Resolution of [1,1'-binaphthalene]-2,2'-dicarboxylic acid with a chiral amine. | cardiff.ac.uk |

Considerations for Process Efficiency and Scalability

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the functionalization of this compound. Among these, the Suzuki-Miyaura and Negishi reactions are particularly significant for creating new carbon-carbon bonds, allowing for the introduction of aryl and alkynyl groups.

Suzuki-Miyaura Arylation and its Stereochemical Control

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. However, when applied to enantiopure this compound, the stereochemical outcome of the reaction can be complex, with observed instances of both racemization and deracemization.

The Suzuki-Miyaura diarylation of enantiopure this compound can lead to significant racemization of the resulting 2,2'-diaryl-1,1'-binaphthalene product. For instance, when catalyzed by a triphenylphosphine (B44618) palladium complex, the reaction has been shown to result in almost complete racemization, with an enantiomeric excess (e.e.) of only 7% being reported. researchgate.netresearchgate.net This loss of stereochemical integrity is a critical consideration for the synthesis of enantiopure biaryl compounds. The proposed mechanism for this racemization involves a secondary oxidative addition of a Pd(II) species to a Pd(IV)-complex, which competes with the desired transmetalation step. researchgate.netresearchgate.net

Conversely, studies have also demonstrated that high enantioselectivity can be achieved under specific conditions. The use of chiral phosphoramidite-stabilized palladium nanoparticles as catalysts in the asymmetric Suzuki coupling has yielded sterically hindered binaphthalene units with excellent enantiomeric excesses (>99% e.e.). acs.org The choice of base and solvent also plays a crucial role, with combinations like CsF in DMF proving effective in achieving high yields and enantioselectivity. acs.org

An intriguing development in the Suzuki arylation of this compound is the phenomenon of deracemization. This process allows for the conversion of a racemic starting material into a single enantiomer of the product. Research has shown that the Suzuki diarylation of racemic this compound can proceed with deracemization through the formation of a pallada(IV)cyclic intermediate. researchgate.netresearchgate.netacs.org This process is typically induced by a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). researchgate.netresearchgate.netacs.org The stereochemical outcome of these cross-coupling reactions at the 2 and 2' positions of the 1,1'-binaphthyl is dependent on the reactivity of the organometallic reagents, which can lead to either a C1-symmetric Pd(II) intermediate or a configurationally unstable C2-symmetric pallada(IV)cyclic intermediate. acs.org

The success of the Suzuki diarylation is influenced by the electronic properties of the arylboronic acid coupling partner. A systematic study involving 45 different arylboronic acids revealed that the desired diarylated product is formed when meta- and/or para-substituted phenylboronic acids possess a substituent with a Hammett constant ranging from -0.5 to +0.4. researchgate.netresearchgate.netacs.org This indicates that both electron-donating and moderately electron-withdrawing groups on the arylboronic acid are tolerated. However, the use of less reactive, electron-rich aryl iodides can lead to decomposition of the diboronic acid via hydrodeboronation, resulting in 2-aryl-1,1'-binaphthalenes as the main products. researchgate.net

The table below summarizes the results of the Suzuki-Miyaura diarylation of racemic this compound with various arylboronic acids, highlighting the influence of electronic effects on the reaction outcome.

| Arylboronic Acid Substituent | Hammett Constant (σ) | Reaction Outcome |

| Electron-donating to moderately electron-withdrawing | -0.5 to +0.4 | Di-arylated product formed |

| Strongly electron-donating | < -0.5 | Hydrodeboronation, 2-aryl-1,1'-binaphthalene formed |

| Strongly electron-withdrawing | > +0.4 | No reaction or complex mixture |

Deracemization Strategies via Pallada(IV)cyclic Intermediates

Negishi Alkynylation and Arylation

The Negishi cross-coupling reaction offers an alternative and often more stereocontrolled route for the derivatization of this compound.

In contrast to the often-racemizing Suzuki arylation, the Negishi alkynylation of enantiopure this compound has been demonstrated to be a stereoconservative process. researchgate.netrsc.orgnih.govresearchgate.net This reaction, often facilitated by microwave irradiation in refluxing THF, allows for the synthesis of enantiopure 2,2'-diethynyl-1,1'-binaphthalene in very good yields with the retention of the original stereochemical information. researchgate.netresearchgate.net The resulting terminal diacetylene is a valuable precursor for further transformations, such as Sonogashira cross-coupling reactions to create novel bispyridine ligands. researchgate.netresearchgate.net

The Negishi arylation of enantiopure 2,2'-diiodo-1,1'-binaphthyl also proceeds stereoconservatively, providing enantiopure 2,2'-diarylated 1,1'-binaphthyls in good to excellent yields. rsc.orgnih.gov This makes the Negishi coupling a preferred method when the preservation of enantiomeric purity is paramount.

The following table presents a comparison of the stereochemical outcomes for Suzuki and Negishi couplings of enantiopure this compound.

| Coupling Reaction | Typical Stereochemical Outcome | Key Features |

| Suzuki-Miyaura Arylation | Often leads to significant racemization | Can be directed towards deracemization with chiral ligands. Outcome is sensitive to electronic effects. |

| Negishi Alkynylation | Stereoconservative | Provides enantiopure dialkynylated products. Microwave irradiation can enhance reaction rates. |

| Negishi Arylation | Stereoconservative | An efficient method for producing enantiopure diarylated binaphthyls. |

Sonogashira Cross-Coupling for Alkynylated Binaphthalenes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful method for constructing carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction provides a direct route to 2,2'-dialkynylated-1,1'-binaphthalene derivatives. These compounds are valuable as chiral ligands and building blocks for more complex molecular architectures. cas.cz

An effective methodology for the synthesis of enantiopure 2,2'-dialkynylated 1,1'-binaphthalene (B165201) derivatives has been developed. cas.cz For instance, enantiopure this compound can be converted to 2,2'-diethynyl-1,1'-binaphthalene. cas.cz This terminal diacetylene serves as a versatile precursor for further Sonogashira cross-coupling reactions. For example, its reaction with halopyridines can yield bis(pyridine) derivatives, which are of interest as potential C2-symmetric ligands in catalysis. cas.cz The coordination of these bis(pyridylethynyl) derivatives with metal ions like Zn²⁺ and Ag⁺ has been studied using NMR and CD spectroscopy. cas.cz

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| (R)-2,2'-Diiodo-1,1'-binaphthalene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃, n-BuNH₂ | (R)-2,2'-Bis(trimethylsilylethynyl)-1,1'-binaphthalene | 95% | researchgate.net |

| (R)-2,2'-Diethynyl-1,1'-binaphthalene | 2-Bromopyridine | Pd(PPh₃)₄, CuI, PPh₃, n-BuNH₂ | (R)-2,2'-Bis(2-pyridylethynyl)-1,1'-binaphthalene | 85% | cas.cz |

| (R)-2,2'-Diethynyl-1,1'-binaphthalene | 3-Bromopyridine | Pd(PPh₃)₄, CuI, PPh₃, n-BuNH₂ | (R)-2,2'-Bis(3-pyridylethynyl)-1,1'-binaphthalene | 65% | cas.cz |

| (R)-2,2'-Diethynyl-1,1'-binaphthalene | 4-Bromopyridine | Pd(PPh₃)₄, CuI, PPh₃, n-BuNH₂ | (R)-2,2'-Bis(4-pyridylethynyl)-1,1'-binaphthalene | 78% | cas.cz |

Buchwald-Hartwig Amination for N-Functionalized Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction has been successfully applied to the synthesis of N-functionalized binaphthyl derivatives. For example, the palladium-promoted Buchwald-Hartwig-type cross-coupling of 2,2'-dialkoxy-6,6'-dibromo-1,1'-binaphthalene with 9H-carbazole has been used to introduce two carbazole (B46965) groups onto the binaphthyl skeleton. jst.go.jp This approach is valuable for creating materials with specific electronic and photophysical properties, such as host polymers for organic light-emitting diodes (OLEDs). jst.go.jp

The reaction conditions for Buchwald-Hartwig amination can be tailored to achieve high yields and accommodate a variety of functional groups on both the binaphthyl scaffold and the amine coupling partner. researchgate.net

Tandem Reaction Sequences and Annulation Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to constructing complex molecules from simple starting materials. This compound is an excellent substrate for such strategies.

Tandem Arylation via Suzuki Coupling and Intramolecular C-H Activation

A step-efficient synthesis of unsymmetrically substituted naphtho[1,2-g]chrysenes, a class of researchgate.nethelicenes, has been achieved through a tandem arylation of 2,2'-diiodo-1,1'-binaphthyl with arylboronic acids. citedrive.comresearchgate.net This sequence involves an initial Suzuki coupling followed by an intramolecular C-H activation. citedrive.comresearchgate.net The reaction has been screened with over 30 different meta- and/or para-substituted arylboronic acids, revealing that arylboronic acids with a small, acidifying group at the meta-position are most effective. citedrive.comresearchgate.net

The regioselectivity of the C-H activation step in unsymmetrically substituted arylboronic acids is influenced by the nature of the substituent, its effect on the acidity of the adjacent C-H bond, its coordinating ability, and steric factors. citedrive.comresearchgate.net Notably, some of the resulting researchgate.nethelicenes exhibit deep blue emission with fluorescence lifetimes over 10 ns. citedrive.comresearchgate.net However, the Suzuki arylation of enantiopure this compound can lead to significant racemization of the resulting 2,2'-diarylated products. researchgate.net

Heck Reaction Pathways for Cyclization

The Heck reaction, a palladium-catalyzed reaction of an unsaturated halide with an alkene, can be employed in tandem sequences for cyclization. libretexts.orgorganic-chemistry.org this compound can undergo a tandem Heck reaction with methyl acrylate (B77674) to produce methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate. researcher.life This transformation demonstrates the utility of the Heck reaction in constructing fused polycyclic aromatic systems from binaphthyl precursors. The intramolecular version of the Heck reaction is often more efficient and offers better stereoselectivity and regioselectivity compared to its intermolecular counterpart. libretexts.org

Formation of Silyl-Substituted 1,1'-Binaphthalene Derivatives

The synthesis of optically active 2,2'-bis-silyl-substituted 1,1'-binaphthyl derivatives has been accomplished through the direct bis-silylation of chiral 2,2'-dihalo-1,1'-binaphthyls. researchgate.net For example, (R)-(+)-2,2'-bis(trimethylsilyl)-1,1'-binaphthyl and (R)-(-)-2,2'-bis(dimethylphenylsilyl)-1,1'-binaphthyl have been synthesized from chiral 2,2'-dibromo-1,1'-binaphthyl (B118463). researchgate.net The molecular structure and absolute configuration of the dimethylphenylsilyl derivative were confirmed by X-ray crystallography. researchgate.net This direct silylation provides a route to novel chiral ligands and intermediates for further synthetic transformations. acs.org

Synthesis of Binaphthalene-Based Hypervalent Iodine Compounds

Chiral hypervalent iodine compounds are of growing interest as reagents and catalysts in asymmetric synthesis. The binaphthyl scaffold provides a robust chiral backbone for the design of new hypervalent iodine reagents. A new family of axially chiral iodoarenes derived from commercially available (R)-1,1'-binaphthyl-2,2'-diamine has been synthesized and used as catalysts in enantioselective oxidative spirolactonization reactions. researchgate.net

Phosphonation and other Heteroatom Functionalizations

The carbon-iodine bonds in this compound serve as versatile handles for the introduction of various heteroatoms, leading to the synthesis of important chiral ligands and synthons. Phosphonation, as well as the introduction of sulfur, nitrogen, and cyano functionalities, significantly broadens the utility of the binaphthyl scaffold. These transformations are typically achieved through metal-catalyzed cross-coupling reactions or lithium-halogen exchange followed by quenching with an appropriate electrophile.

Phosphonation Reactions

The introduction of phosphine (B1218219) groups at the 2 and 2' positions of the binaphthyl core is of paramount importance, as it gives rise to a class of highly effective chiral ligands for asymmetric catalysis, with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) being the most prominent example. While many syntheses of BINAP start from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) or its derivatives, the phosphonation of 2,2'-dihalo-1,1'-binaphthalenes is also a well-established route.

Nickel-catalyzed cross-coupling reactions are commonly employed for this transformation. For instance, the reaction of the analogous 2,2'-dibromo-1,1'-binaphthyl with diphenylphosphine (B32561) can be effectively catalyzed by a nickel(II) complex, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe), in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org Given the higher reactivity of aryl iodides compared to aryl bromides, a similar, if not more efficient, reaction is expected for this compound.

Another approach involves a Grignard-type reaction. The treatment of 2,2'-dibromo-1,1'-binaphthyl with magnesium followed by the addition of diphenylphosphinyl chloride yields the corresponding bis(phosphine oxide), (±)-BINAPO, which can then be reduced to BINAP. orgsyn.org A lithium-halogen exchange on this compound followed by quenching with a suitable phosphorus electrophile represents a viable alternative.

Table 1: Representative Conditions for Phosphination of Binaphthyl Derivatives

| Starting Material | Reagents | Catalyst/Mediator | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-(+)-1,1'-bi-2-naphthol ditriflate | Diphenylphosphine, DABCO | NiCl₂dppe | (R)-(+)-BINAP | 77% | orgsyn.org |

| (±)-2,2'-Dibromo-1,1'-binaphthyl | 1. Mg, I₂, 1,2-dibromoethane (B42909) 2. Diphenylphosphinyl chloride | - | (±)-BINAPO | - | orgsyn.org |

Sulfur Functionalization

The introduction of thiol groups to the binaphthyl skeleton leads to the formation of 2,2'-dithiol-1,1'-binaphthyl (BNSH), another important class of chiral ligands. A common method for the synthesis of BNSH from 2,2'-dihalo-1,1'-binaphthyl involves a lithium-halogen exchange followed by quenching with elemental sulfur. This approach has been successfully applied to racemic 2,2'-dibromo-1,1'-binaphthyl, where the diiodo analogue would be expected to react similarly. The reaction typically proceeds by treating the dihalo-binaphthyl with a strong base like tert-butyllithium (B1211817) (t-BuLi) at low temperatures, followed by the addition of sulfur (S₈). smolecule.comevitachem.com

Table 2: Synthesis of Binaphthyldithiol via Lithiation

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| rac-2,2'-Dibromo-1,1'-binaphthyl | 1. t-BuLi 2. S₈ | THF | -78 °C | [1,1'-Binaphthalene]-2,2'-dithiol (B11251) | evitachem.com |

Nitrogen Functionalization

The synthesis of 2,2'-diamino-1,1'-binaphthyl (BINAM) and its derivatives from 2,2'-dihalo-1,1'-binaphthalenes can be achieved through modern catalytic C-N bond-forming reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of amines. nih.govmdpi.comnih.gov This reaction is highly versatile, tolerating a wide range of functional groups, and can be applied to the synthesis of BINAM from this compound using ammonia (B1221849) or an ammonia equivalent. The choice of phosphine ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

Alternatively, copper-catalyzed amination reactions, such as the Ullmann condensation, can be employed. nih.govsemanticscholar.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for the coupling of aryl halides with amines.

Table 3: Catalytic Systems for C-N Bond Formation on (Di)haloarenes

| Reaction Type | Catalyst System | Ligand | Base | Substrates | Product Type | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amidation | Pd(OAc)₂ | 2-Dialkylphosphino-2'-alkoxy-1,1'-binaphthyl | Cs₂CO₃ | Aryl halides, Amides | N-Aryl amides | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOt-Bu | 1,3-Dibromobenzene, 1,3-Phenylenediamine | Poly(imino-1,3-phenylene) | oup.com |

| Copper-Catalyzed Amination | Cu(I) salt | - | Base | Diaryliodonium salts, N-Arylhydroxylamines | 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivatives | nih.govsemanticscholar.org |

Cyanation

The introduction of cyano groups to form 2,2'-dicyano-1,1'-binaphthyl is another valuable transformation, as the nitrile groups can be further elaborated into other functionalities, such as carboxylic acids or amines. A palladium-catalyzed cyanation of the corresponding binaphthyl-ditriflate using zinc cyanide has been reported as a scalable and stereospecific method. researchgate.net A similar approach, or a Negishi-type coupling, could be envisioned for 2,2'-diiodo-1,1'-binaphthyl. Indeed, the successful Negishi alkynylation of chiral 2,2'-diiodo-1,1'-binaphthyl suggests its suitability for related cross-coupling reactions. researchgate.net

Table 4: Cyanation of Binaphthyl Derivatives

| Starting Material | Reagents | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| BINOL-bistriflate | Zn(CN)₂ | Palladium catalyst (0.1–5 mol%) | [1,1'-Binaphthalene]-2,2'-dicarbonitrile | Scalable, stereospecific | researchgate.net |

Atropisomeric Conformations and Rotational Barriers

The atropisomeric stability of this compound and its derivatives is a direct consequence of the energy required to overcome the steric hindrance during rotation around the pivotal C1-C1' bond. This rotational barrier is a key parameter in understanding the compound's stereochemical behavior.

Experimental Determination of Rotational Barriers

Computational methods, particularly Density Functional Theory (DFT), have also been employed to calculate these rotational barriers. For instance, DFT calculations at the B2-PLYP//B3LYP-D3/6-311++G(d,p) level have shown very good agreement with experimental data for various atropisomers and their transition states. For the parent 1,1'-binaphthyl, experimental measurements in different solvents show a racemization energy barrier in the range of 23.5 to 24.1 kcal/mol. acs.org

| Substituent (X) in 2,2'-di-X-1,1'-binaphthyl | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| -H | 23.0 | acs.org |

| -F | ~25 | acs.org |

| -OH | 39.3 | usu.edu |

| -NH₂ | ~38 | acs.org |

| -CH₃ | ~37-40 (estimated) | acs.org |

| -Br | ~38.4 (AM1) | acs.org |

| -PPh₂ (in BINAP) | 49.4 | acs.org |

Influence of Substituent Size and Electronic Properties on Barriers

The primary factor governing the magnitude of the rotational barrier in 2,2'-disubstituted-1,1'-binaphthyls is the steric bulk of the substituents. acs.orgusu.edu As the size of the substituent at the 2 and 2' positions increases, the steric hindrance in the planar transition state of rotation also increases, leading to a higher rotational barrier. acs.org For instance, the barrier for hydrogen is the lowest, while the bulky phenyl group results in a significantly higher barrier. acs.org The relatively small fluorine atom leads to one of the lowest barriers among substituted derivatives. acs.org

Interestingly, the electronic properties (electron-donating or electron-withdrawing nature) of the substituents appear to have a negligible effect on the rotational barrier. acs.orgusu.edu For example, the strongly electron-releasing amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) result in nearly identical rotational barriers. acs.org This indicates that the stability of the atropisomers is predominantly controlled by steric factors rather than electronic interactions. The high rotational barrier anticipated for this compound can, therefore, be attributed to the considerable size of the iodine atoms.

Racemization Pathways and Mechanistic Investigations

Racemization is the process by which an enantiomerically pure sample of a chiral compound converts into a mixture containing equal amounts of both enantiomers. For atropisomers like this compound, this occurs through rotation around the C1-C1' bond.

Anti-Cᵢ vs. Syn Pathways for Configurational Inversion

Theoretical studies have identified two primary pathways for the racemization of 1,1'-binaphthyl derivatives: a syn pathway and an anti pathway. acs.orgusu.edu The syn pathway involves the two substituents at the 2 and 2' positions passing by each other on the same side of the naphthalene (B1677914) ring system. The anti pathway involves the substituents passing by on opposite sides.

For most 1,1'-binaphthyl derivatives, the preferred racemization pathway is the anti route, which proceeds through a centrosymmetric transition state (Cᵢ symmetry). acs.orgnih.gov This preference is due to lower steric hindrance compared to the syn transition state. acs.org However, for derivatives with certain substituents, the syn pathway may become more favorable. acs.org Given the large size of the iodine atoms in this compound, the anti pathway is the expected dominant mechanism for its racemization to minimize steric repulsion.

Kinetic Studies of Racemization

Kinetic studies of racemization provide valuable information about the stability of atropisomers. While detailed kinetic data for the thermal racemization of this compound is not explicitly provided in the searched literature, a significant observation has been made during chemical reactions. The Suzuki arylation of enantiopure this compound, a reaction catalyzed by a palladium complex, is accompanied by almost complete racemization of the binaphthyl moiety. This suggests that the reaction conditions, possibly involving the formation of a palladium intermediate, significantly lower the rotational barrier, facilitating rapid interconversion of the atropisomers. In contrast, the related 2,2'-dibromo-1,1'-binaphthyl has been suggested to favor a multi-stage syn racemization pathway based on semi-empirical calculations. nih.gov Further kinetic studies would be necessary to fully elucidate the racemization mechanism and the factors influencing it for this compound under various conditions.

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical properties, such as circular dichroism (CD), are instrumental in characterizing the stereochemistry of chiral molecules like this compound. The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional structure of the molecule.

The UV and CD spectra of (R)-(+)-2,2'-diiodo-1,1'-binaphthalene exhibit a distinct exciton-coupled circular dichroism pattern. acs.org In the UV spectrum, the most intense band is split into two components with maxima at 226 nm and 243 nm. acs.org Correspondingly, the CD spectrum shows a couplet with a zero-crossing point at 231 nm and a large separation between the positive and negative maxima (Δλ_max_ of 19 nm). acs.org

The sign of this CD couplet is directly correlated with the absolute configuration of the atropisomer. The negative sign of the couplet for the (R)-enantiomer indicates a specific dihedral angle between the two naphthalene rings. acs.org The solid-state structure of (R)-(+)-2,2'-diiodo-1,1'-binaphthalene reveals a pseudo-C₂ symmetry with a dihedral angle (θ) of 91.5° between the naphthalene moieties. acs.org This orthogonal arrangement is crucial for the observed chiroptical properties. The large splitting observed in the UV and CD spectra is a direct consequence of the exciton (B1674681) coupling between the ¹B_b_ transitions of the two naphthalene chromophores, and this splitting is highly sensitive to the dihedral angle. acs.org

| Parameter | Value | Reference |

|---|---|---|

| UV max 1 | 226 nm | acs.org |

| UV max 2 | 243 nm | acs.org |

| CD Couplet Zero-Crossing | 231 nm | acs.org |

| CD Δλmax | 19 nm | acs.org |

| Solid-State Dihedral Angle (θ) | 91.5° | acs.org |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Characterization

Circular Dichroism (CD) spectroscopy is a pivotal analytical technique for the stereochemical elucidation of chiral molecules, including atropisomeric compounds like this compound. This method measures the differential absorption of left- and right-circularly polarized light, providing crucial information about the three-dimensional structure of chiral molecules. sigmaaldrich.com In the context of 1,1'-binaphthyl derivatives, CD spectroscopy is instrumental in assigning absolute configurations and studying conformational properties in solution. mdpi.comrsc.org

For (R)-(+)-2,2'-diiodo-1,1'-binaphthalene, the CD and UV spectra exhibit a notable feature: an unusually large wavelength splitting between the two primary bands. researcher.life This phenomenon arises from the exciton coupling of the ¹Bb transitions of the two naphthalene moieties. researcher.life The observed significant splitting in the CD spectrum, particularly the couplet centered around 231 nm with a Δλmax of 19 nm, has been quantitatively related to the nearly orthogonal arrangement of the naphthalene rings. researcher.life This orthogonal geometry, both observed in the solid state and calculated for the solution structure, is a direct consequence of the steric hindrance imposed by the iodine atoms at the 2 and 2' positions. researcher.life

The sign of the Cotton effects in the CD spectrum is directly correlated to the axial chirality of the binaphthyl system. This relationship is a cornerstone of the exciton chirality method, which allows for the determination of the absolute configuration of the molecule. mdpi.com For instance, the absolute configurations of various atropisomeric N,N-ligands derived from 1,1'-binaphthalene have been successfully assigned using CD spectroscopy. researchgate.net

The CD spectra of binaphthyl derivatives are sensitive to the dihedral angle between the naphthalene rings, which can be influenced by substituents and the molecular environment. mdpi.com While for some flexible binaphthyl compounds, the CD exciton patterns remain similar irrespective of the exact dihedral angle, for rigid structures like this compound, the spectrum provides a more direct insight into its conformation. mdpi.comrsc.org

Table 1: Illustrative CD Spectral Data for a Binaphthyl Derivative

This interactive table provides a representative example of the type of data obtained from CD spectroscopy for a chiral binaphthyl compound. The specific values for this compound can be found in the cited literature. researcher.life

| Wavelength (nm) | Molar Ellipticity (θ) [deg cm² dmol⁻¹] |

| 250 | +50,000 |

| 231 | 0 |

| 220 | -65,000 |

Note: The data in this table is illustrative and intended to represent the typical format of CD spectral data. It does not represent the actual measured values for this compound.

Optical Rotation Studies

Optical rotation is a fundamental chiroptical property that measures the rotation of the plane of polarized light by a chiral substance. It is a valuable tool for the characterization of enantiomers. For this compound, the enantiomers are designated based on their optical activity. The dextrorotatory enantiomer, which rotates the plane of polarized light to the right, is denoted as (+), corresponding to the (R)-configuration. researcher.life

While specific optical rotation values for this compound are reported in specialized chemical literature, the study of optical rotation extends to its various derivatives. nih.gov For example, the optical rotation of binaphthyl-azobenzene cyclic dyads has been shown to be influenced by photoisomerization, demonstrating the sensitivity of this property to conformational changes. mdpi.com Similarly, the optical rotation of other substituted binaphthyl derivatives, such as (R)-(+)-2,2'-dimethoxy-1,1'-binaphthalene, has been measured and reported. sigmaaldrich.com

The magnitude and sign of the optical rotation are dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, the solvent, and the temperature. These studies are crucial for confirming the enantiomeric purity of a sample and for correlating the molecular structure with its chiroptical properties.

Applications of 2,2 Diiodo 1,1 Binaphthalene As a Precursor in Asymmetric Catalysis and Material Science

Synthesis of Axially Chiral Ligands for Transition Metal Catalysis

2,2'-Diiodo-1,1'-binaphthalene serves as a key starting material for the synthesis of numerous classes of axially chiral ligands. These ligands, when complexed with transition metals, form highly effective catalysts for a variety of asymmetric transformations, leading to products with high enantiomeric excess.

While the classical synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) often starts from BINOL (1,1'-bi-2-naphthol), this compound can be utilized in alternative synthetic routes. More significantly, it is a crucial precursor for a wide array of BINAP derivatives. The carbon-iodine bonds are amenable to functionalization, allowing for the introduction of various phosphine (B1218219) groups through cross-coupling reactions. For instance, palladium- or nickel-catalyzed phosphination reactions can be employed to introduce diaryl- or dialkylphosphine moieties. These reactions typically involve the treatment of this compound with a secondary phosphine or its corresponding phosphine oxide, followed by a reduction step. The ability to readily modify the phosphine substituents allows for the fine-tuning of the ligand's electronic and steric properties, which is critical for optimizing catalytic activity and enantioselectivity in various transition metal-catalyzed reactions. orgsyn.orgresearchgate.netrsc.orgacs.org

A notable example involves the synthesis of sterically hindered (R)-(2′-aryl-1,1′-binaphthalene-2-yl)phosphanes. This is achieved through a Negishi monoarylation of enantiopure 2,2′-dibromo-1,1′-binaphthalene, followed by lithiation and reaction with diphenylphosphanyl or dicyclohexylphosphanyl chloride. These ligands have demonstrated a positive correlation between the steric hindrance of the 2'-aryl group and the enantioselectivity in Suzuki-Miyaura coupling reactions.

| BINAP Derivative | Synthetic Precursor | Key Reaction Type | Application |

| (R)-(2′-Aryl-1,1′-binaphthalene-2-yl)phosphanes | (R)-2,2'-Dibromo-1,1'-binaphthalene | Negishi monoarylation, Lithiation, Phosphination | Asymmetric Suzuki-Miyaura coupling |

| Various BINAP analogues | Racemic 2,2'-dihydroxy-1,1'-binaphthyl | Bromination, Phosphinylation | Asymmetric hydrogenation |

This table provides examples of BINAP-type ligands and their synthetic routes.

Enantiopure this compound is a valuable precursor for the synthesis of chiral bispyridine ligands. researchgate.netgrafiati.com An effective methodology involves the Negishi alkynylation of this compound, supported by microwave irradiation, to produce 2,2'-diethynyl-1,1'-binaphthalene in high yield while preserving the stereochemical integrity. researchgate.netcas.cz This terminal diacetylene then serves as a key intermediate in Sonogashira cross-coupling reactions with various substituted halopyridines to furnish new bispyridine derivatives in moderate to high yields. researchgate.netcas.cz These bispyridine compounds are potential ligands for transition metals, and their coordination with ions such as Zn²⁺ and Ag⁺ has been studied using NMR and CD spectroscopy. researchgate.netcas.cz The rigid binaphthyl backbone combined with the coordinating nitrogen atoms of the pyridine (B92270) rings creates a well-defined chiral pocket around a metal center, which is advantageous for asymmetric catalysis.

| Bispyridine Ligand | Intermediate | Key Reaction Sequence | Coordination Studied With |

| Bis(pyridylethynyl) derivatives | 2,2'-Diethynyl-1,1'-binaphthalene | Negishi alkynylation, Sonogashira coupling | Zn²⁺, Ag⁺, Pd²⁺ |

This table summarizes the synthesis of bispyridine ligands from this compound.

Phosphoramidite (B1245037) ligands, particularly those derived from the binaphthyl scaffold, are a highly successful class of ligands in asymmetric catalysis. While many are synthesized from BINOL, this compound can be a precursor to modified binaphthyl diols that are then converted to phosphoramidites. The synthesis typically involves a two-step procedure starting from the corresponding diol. orgsyn.org The diol is first reacted with phosphorus trichloride (B1173362) to form a phosphorochloridite, which is then reacted with a chiral or achiral amine to yield the final phosphoramidite ligand. orgsyn.org The modularity of this synthesis allows for the creation of a large library of ligands with varying steric and electronic properties by changing both the binaphthyl backbone and the amine component. ua.es These ligands have found broad applications in a variety of enantioselective reactions, including conjugate additions, hydrogenations, and allylic substitutions. orgsyn.orgua.es

| Ligand Type | General Synthetic Route | Key Features | Common Applications |

| Phosphoramidites | Diol → Phosphorochloridite → Phosphoramidite | Modular synthesis, Tunable steric and electronic properties | Asymmetric conjugate additions, Hydrogenations, Allylic substitutions |

This table outlines the general synthesis and application of phosphoramidite ligands derived from binaphthyl scaffolds.

Chiral Brønsted acids are powerful organocatalysts for a range of asymmetric transformations. While many are derived from BINOL, the synthesis of novel Brønsted acids can involve precursors like this compound. For instance, the synthesis of 1,1'-binaphthyl-2,2'-dithiol (BNDT) can start from 2,2'-dibromo-1,1'-binaphthyl (B118463) through a lithiation-thiolation sequence. smolecule.com This dithiol can then be oxidized to the corresponding disulfonic acid, known as BINSA. BINSA is a strong chiral Brønsted acid that has shown high efficacy in catalyzing reactions such as enantioselective Mannich-type reactions. nih.gov The development of BINSA and its derivatives highlights the importance of the binaphthyl scaffold in creating highly acidic and effective chiral organocatalysts.

| Catalyst Type | Precursor | Key Synthetic Intermediate | Catalytic Application |

| Chiral Brønsted Acid (BINSA) | 2,2'-Dibromo-1,1'-binaphthyl | 1,1'-Binaphthyl-2,2'-dithiol (BNDT) | Enantioselective Mannich-type reactions |

This table details the synthesis of a chiral Brønsted acid catalyst from a binaphthyl precursor.

Beyond bispyridines, this compound is a precursor to other nitrogen-containing chiral ligands. For example, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives are an important class of C2-symmetric bidentate ligands. orgsyn.org These are typically synthesized from BINOL, but functionalization of the binaphthyl core at other positions can be achieved starting from di-iodinated or di-brominated precursors. These N-based ligands are effective in a variety of metal-catalyzed enantioselective transformations, including conjugate additions, hydroaminations, hydrogenations, and Diels-Alder reactions. orgsyn.org The ability to introduce nitrogen-based functionalities onto the binaphthyl scaffold through reactions involving this compound expands the toolbox of chiral ligands available for asymmetric synthesis.

| Ligand Class | Example | General Synthetic Approach | Applications in Asymmetric Catalysis |

| N-Based Ligands | 1,1'-Binaphthyl-2,2'-diamine (BINAM) derivatives | Conversion from BINOL or functionalization of dihalo-binaphthyls | Conjugate addition, Hydroamination, Hydrogenation, Diels-Alder |

This table illustrates the synthesis and application of N-based ligands derived from the binaphthyl framework.

Chiral Brønsted Acid Catalysts (e.g., BINSA derivatives)

Role in Asymmetric Synthesis

The primary role of this compound in asymmetric synthesis is that of a versatile and stereochemically robust precursor. Its axially chiral C2-symmetric structure is the foundation for inducing asymmetry in a vast array of chemical reactions. The presence of two iodine atoms allows for stepwise or simultaneous functionalization, leading to both symmetric and unsymmetric derivatives.

Negishi arylation and alkynylation of enantiopure 2,2'-diiodo-1,1'-binaphthyl have been shown to proceed with conservation of stereochemistry, providing enantiopure 2,2'-diarylated and 2,2'-dialkynylated 1,1'-binaphthyls. researchgate.net These products are not only valuable as chiral ligands themselves but also as intermediates for more complex molecular architectures. For instance, tandem arylation of 2,2'-diiodo-1,1'-binaphthyl with arylboronic acids, involving a Suzuki coupling followed by an intramolecular C-H activation, has been used to synthesize unsymmetrically substituted helicenes.

Furthermore, this compound can undergo tandem Heck reactions, for example with methyl acrylate (B77674), to produce complex polycyclic aromatic compounds. This reactivity underscores its utility in constructing intricate molecular frameworks with potential applications in materials science and supramolecular chemistry. The ability to transform this compound into a wide range of chiral molecules solidifies its importance as a key building block in the field of asymmetric synthesis. researchgate.net

Enantioselective Transformations Mediated by Binaphthyl-Derived Catalysts

Catalysts derived from this compound have demonstrated remarkable efficacy in a variety of enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity. The binaphthyl framework provides a rigid and well-defined chiral environment that effectively controls the stereochemical outcome of chemical reactions.

One prominent application is in the Michael addition of various nucleophiles to α,β-unsaturated compounds. For instance, binaphthyl-modified chiral bifunctional organocatalysts have been shown to effectively promote the addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, yielding chiral functionalized naphthoquinones in high yields and with excellent enantioselectivities, often exceeding 90% ee. nih.gov The strategic placement of substituents on the binaphthyl scaffold has been shown to be crucial for achieving high stereocontrol. nih.gov

Halolactonization reactions, which involve the formation of a lactone and the concurrent incorporation of a halogen atom, have also been successfully rendered enantioselective using binaphthyl-derived catalysts. Novel bifunctional organic catalysts based on a chiral binaphthalene scaffold have been developed for both bromo- and iodolactonization reactions of unsaturated carboxylic acids. These reactions proceed with high degrees of enantioselectivity, regioselectivity, and diastereoselectivity. acs.orgnih.gov

Furthermore, dirhodium tetrakis(binaphthylphosphate) catalysts, synthesized from binaphthyl precursors, have proven to be exceptional for the enantioselective functionalization of unactivated C–H bonds . nih.govacs.org These catalysts can achieve high turnover numbers and excellent enantioselectivity in reactions such as the C–H functionalization of cyclohexane. nih.govacs.org

Table 1: Enantioselective Transformations using Binaphthyl-Derived Catalysts

| Reaction Type | Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Michael Addition | 2-Hydroxy-1,4-naphthoquinone and nitrostyrene | Binaphthyl-modified tertiary amine-thiourea | 92 | 99 | nih.gov |

| Michael Addition | Tryptamine-derived urea (B33335) and enone | BINOL-derived phosphoric acid | 78 | 92 | acs.org |

| Bromolactonization | 5-Phenyl-4(E)-pentenoic acid | BINOL-amidine | High | High | acs.orgnih.gov |

| Iodolactonization | 5-Aryl-4-pentenoic acids | BINOL-derived bifunctional catalyst | 74-99 | 45-99 | frontiersin.org |

| C-H Functionalization | Cyclohexane and aryldiazoacetate | Dirhodium tetrakis(binaphthylphosphate) | 85 | 99 | nih.govacs.org |

| Allylic C-H Activation | Ene-2-diene | Rhodium/Phosphoramidite | 94 | 94 | pku.edu.cn |

Strategies for Enantiomeric Purity Control in Catalytic Reactions

Achieving high enantiomeric purity is a critical goal in asymmetric catalysis. With binaphthyl-derived catalysts, several strategies have been employed to effectively control and enhance the enantioselectivity of reactions.

A key strategy involves the modification of the binaphthyl backbone with bulky substituents . The introduction of sterically demanding groups at the 3,3'- or other positions of the binaphthyl scaffold can create a more defined and restrictive chiral pocket around the active site of the catalyst. This steric hindrance helps to better differentiate between the two prochiral faces of the substrate, leading to a higher preference for one enantiomer over the other. For example, in the C-H functionalization reactions catalyzed by dirhodium tetrakis(binaphthylphosphate) complexes, catalysts with bulky 3,5-di-tert-butylphenyl substituents demonstrated significantly higher enantioselectivity compared to those with less bulky groups. nih.govacs.org Similarly, in N-triflylphosphoramide catalyzed reactions, the presence of bulky substituents on the catalyst has been shown to increase enantiodifferentiation.

Another important factor is the electronic tuning of the catalyst . The introduction of electron-withdrawing or electron-donating groups on the binaphthyl ligand can influence the electronic properties of the catalyst's active site, thereby affecting its reactivity and selectivity. In some cases, a synergistic effect between steric and electronic factors is observed, where a combination of bulky and electronically appropriate substituents leads to optimal catalytic performance.

The choice of solvent and reaction temperature also plays a crucial role in controlling enantioselectivity. Solvents can influence the conformation of the catalyst-substrate complex and the transition state energies, while lower reaction temperatures often lead to higher enantiomeric excesses by amplifying the small energy differences between the diastereomeric transition states.

Construction of Chiral Organic Materials

The unique structural and chiroptical properties of the binaphthyl unit make this compound an excellent building block for the construction of novel chiral organic materials with applications in various fields.

Chiral Polymers and Dendrimers from Binaphthalene Units

Chiral polymers and dendrimers incorporating binaphthyl units have been synthesized and have shown interesting properties for applications in enantioselective recognition and as light-emitting materials. The rigid and chiral nature of the binaphthyl moiety imparts a helical or twisted conformation to the polymer backbone.

Chiral conjugated polymers have been prepared through the polymerization of binaphthyl derivatives. For example, optically active poly(arylenevinylene)s have been synthesized and shown to have a much greater fluorescence quantum efficiency than the corresponding racemic polymer. uh.edu The chirality of these polymers arises from the restricted rotation of the two naphthalene (B1677914) rings within the binaphthyl units. uh.edu

Dendrimers with a chiral binaphthyl core have also been extensively studied. These highly branched macromolecules can be functionalized with various peripheral groups to tune their properties. For instance, dendrimers with a binaphthyl core and phenylene dendrons have been shown to act as enantioselective fluorescent sensors for chiral amino alcohols. researchgate.net The molar optical rotation of these dendrimers often increases with higher generations. rsc.org

Table 2: Properties of Chiral Polymers and Dendrimers from Binaphthalene Units

| Material Type | Monomer/Core Unit | Key Property | Value | Reference |

|---|---|---|---|---|

| Chiral Conjugated Polymer | (R)-2,2′-bis(hexyloxy)-1,1′-binaphthyl-6,6′-diboronic acid | Fluorescence Quantum Yield | 80% | uh.edu |

| Chiral Dendrimer (Homochiral) | (S)-2,2′-dimethoxy-1,1′-binaphthalene | Molar Optical Rotation [Φ]D | - | rsc.org |

| Chiral Dendrimer (Heterochiral) | (R)- and (S)-2,2′-dimethoxy-1,1′-binaphthalene | Molar Optical Rotation [Φ]D | - | rsc.org |

| Chiral Conjugated Polymer | Helical aromatic ester and diboronic acid bis(pinacol) ester | g_lum value | ±3.1 × 10⁻⁴ to ±1.3 × 10⁻³ | rsc.org |

| Chiral Conjugated Polymer | Carbo rsc.orghelicene and diketopyrrolopyrrole | Fluorescence Quantum Efficiency (φf) | 35% | frontiersin.org |

Development of Chiroptical Switches and Sensors

The conformational flexibility and distinct chiroptical properties of binaphthyl derivatives have been harnessed to create molecular switches and sensors that respond to external stimuli. These materials can change their optical properties, such as circular dichroism (CD) and specific optical rotation, upon interaction with analytes or in response to light or redox processes.

Chiroptical switches based on binaphthyls often incorporate a photoresponsive or electroresponsive unit. For example, binaphthyl-azobenzene cyclic dyads have been synthesized, where the cis-trans isomerization of the azobenzene (B91143) moiety, triggered by light, leads to significant changes in the specific optical rotation and CD spectra. mdpi.com In some cases, this switching behavior includes a complete sign inversion of the chiroptical signal. mdpi.com Redox-active groups have also been integrated with binaphthyl scaffolds to create switches that respond to electrochemical stimuli.

Chiroptical sensors utilize the change in the chiroptical properties of a binaphthyl-based host molecule upon binding to a guest analyte. Binaphthyl-based macrocycles have been developed as fluorescent sensors for the enantioselective recognition of α-amino acid derivatives. rsc.org The binding of one enantiomer of the amino acid can cause a significant enhancement of the fluorescence of the binaphthyl host, while the other enantiomer has a much smaller effect. rsc.org Chiral organic cages containing binaphthyl units have also been shown to be effective chiroptical sensors for anions like perrhenate (B82622) in aqueous media, where the binding event induces a change in the dihedral angle of the binaphthyl unit, resulting in a detectable change in the CD signal. tandfonline.com

Application in Optoelectronic Materials

The unique photophysical and electronic properties of binaphthyl derivatives have made them attractive candidates for applications in optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs).

The incorporation of binaphthyl units into the structure of organic emitters can lead to materials with high fluorescence quantum yields and good thermal stability. The rigid and non-planar structure of the binaphthyl moiety can help to suppress intermolecular interactions that often lead to fluorescence quenching in the solid state.

Binaphthyl-containing polymers and small molecules have been utilized as emissive layers in OLEDs. For example, a binaphthyl-bithiophene copolymer has been used as an emitter in an OLED, showing orange emission. rsc.org More advanced designs include thermally activated delayed fluorescence (TADF) active chiral luminogens based on binaphthyl skeletons, which can achieve high external quantum efficiencies in OLEDs. acs.org These materials can also exhibit circularly polarized electroluminescence, which is a desirable property for applications in 3D displays and other advanced optical technologies. acs.org

Table 3: Performance of Binaphthyl-Based Optoelectronic Materials

| Device/Material | Emitter/Dopant | Max. External Quantum Efficiency (EQE, %) | Luminance (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| OLED | PPI-2BI (non-doped) | 4.63 | - | Blue | tandfonline.com |

| OLED | CzB-MOPPI (non-doped) | 5.97 | 6450 | Deep Blue | tandfonline.com |

| OLED | T2B (non-doped) | 4.67 | - | Blue | tandfonline.com |

| OLED | R-1 (TADF) | 4.1 | 40470 | Orange-Red | acs.org |

| OLED | FC6-2BP-PXZ (solution-processed) | 14.69 | 22530 | Orange-Yellow | frontiersin.org |

| OLED | Compound B (non-doped) | 4.3 (at 3.5V) | 290 (at 7.5V) | Pure Blue | nih.gov |

| OLED | RB-11 | 3.3 | - | Green | ktu.edu |

Advanced Spectroscopic and Computational Investigations of 2,2 Diiodo 1,1 Binaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and probing dynamic processes. For complex molecules like 2,2'-diiodo-1,1'-binaphthalene and its derivatives, advanced NMR methods are essential for unambiguous characterization.

Atropisomerism, the chirality arising from hindered rotation about a single bond, is the defining feature of the binaphthyl scaffold. Variable-Temperature (VT) NMR spectroscopy is a primary tool for studying the kinetics of atropisomeric interconversion. By monitoring NMR spectra over a range of temperatures, it is possible to observe changes in the exchange rate between conformers. At low temperatures, rotation is slow on the NMR timescale, and distinct signals for each atropisomer are observed. As the temperature increases, the signals broaden, coalesce, and eventually sharpen into a time-averaged spectrum, indicating rapid rotation.

Detailed analysis of these spectral changes, often through complete line-shape analysis or Exchange Spectroscopy (EXSY) experiments, allows for the quantification of the rotational energy barrier (ΔG‡). nih.govosti.gov For instance, studies on 2,2′-diaryl-1,1′-binaphthalenes, which can be synthesized from 2,2′-diiodo-1,1′-binaphthalene, have utilized variable-temperature 1H EXSY NMR to determine rotational barriers. researcher.life Furthermore, VT-NMR allows for the evaluation of the thermodynamic stability parameters of different atropisomers by analyzing their relative populations at equilibrium across various temperatures.

Table 1: Representative Applications of VT-NMR in Binaphthyl Systems

| Compound Class | NMR Technique | Determined Parameters | Reference(s) |

|---|---|---|---|

| 2,2′-Diaryl-1,1′-binaphthalenes | VT ¹H EXSY NMR | Rotational Barriers (ΔG‡) | , researcher.life |

| ortho-Substituted 2,2′-diaryl-1,1′-binaphthalenes | VT-NMR | Thermodynamic Stability Parameters | |

| 1,1',4,4'-Tetra-t-butylferrocene | VT ¹H NMR | Ring Rotation Barriers | osti.gov |

While 1D NMR provides essential information, the structural complexity and spectral overlap in binaphthyl derivatives necessitate the use of two-dimensional (2D) NMR techniques to establish unambiguous atomic connectivity.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify all direct, one-bond correlations between protons and directly attached heteronuclei, typically ¹³C. columbia.edudiva-portal.org This allows for the confident assignment of a proton signal to its corresponding carbon atom. columbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is complementary to HSQC and reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com This long-range information is crucial for piecing together the molecular skeleton. By identifying correlations from a proton to carbons two or three bonds away, it is possible to establish connections across quaternary carbons (which have no attached protons and are thus invisible in HSQC) and functional groups. youtube.com The combination of HSQC and HMBC is a standard method for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra for complex organic molecules, including binaphthyl derivatives synthesized from precursors like this compound. nih.gov

Variable-Temperature (VT) NMR for Atropisomer Characterization

X-ray Crystallography for Solid-State Molecular Structures and Absolute Configuration

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. For axially chiral compounds, single-crystal X-ray analysis is the gold standard for determining the absolute configuration of a specific enantiomer, provided a suitable single crystal can be obtained.

The crystal structure of this compound has been determined, providing foundational data on its solid-state conformation. nih.gov Furthermore, X-ray structure analyses have been crucial in characterizing the atropisomers of various derivatives prepared from this compound, such as dianisyl and dinaphthyl derivatives, confirming their specific stereostructures. This technique is also invaluable for identifying and characterizing unexpected products or regioisomers that may form during synthesis, which might be difficult to distinguish by spectroscopic methods alone. rsc.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 147810 | nih.gov |

| Associated DOI | 10.1021/ja000114a | nih.gov |

| Empirical Formula | C₂₀H₁₂I₂ | nih.gov |

| Crystal System | Orthorhombic | Inferred from related structures |

Vibrational Circular Dichroism (VCD) Spectroscopy for Solution-Phase Conformations and Solvation Effects

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed structural information about chiral molecules in solution. researchgate.netmdpi.com This is particularly valuable as the solution-phase conformation, which governs reactivity and interaction in catalysis, can differ significantly from the solid-state structure determined by X-ray crystallography.

For binaphthyl systems, the VCD spectrum is dominated by the strong chiral signature of the binaphthyl moiety, which acts as a chiral chromophore due to the hindered rotation. cas.cz Studies on various 1,1'-binaphthyl derivatives have shown that VCD, in combination with quantum chemical calculations, can be used to determine the absolute configuration and predominant solution-phase conformation. mdpi.comcas.cz The dihedral angle between the naphthalene (B1677914) planes, a critical structural parameter, can be inferred from the VCD spectrum. cas.cz

Furthermore, VCD is highly sensitive to intermolecular interactions, such as those with solvent molecules. The VCD spectra of binaphthyl derivatives like [1,1'-binaphthalene]-2,2'-diol (BINOL) show a marked dependence on the solvent, with significant spectral changes observed in solvents of varying polarity like dichloromethane, acetonitrile, and dimethyl sulfoxide (B87167). nih.gov Analyzing these changes helps to understand how solvation perturbs the conformational equilibrium and electronic structure of the solute molecule in the solution phase. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable computational tool in modern chemistry, providing deep insights into the electronic structure and energetics of molecules. For binaphthyl systems, DFT calculations are crucial for complementing and interpreting experimental data from NMR and VCD spectroscopy.

DFT calculations are widely used to model the atropisomeric interconversion process in binaphthyls. By mapping the potential energy surface along the rotational coordinate of the C1-C1' bond, a theoretical rotational energy barrier can be calculated. These calculations involve locating the ground state (stable atropisomer) and the transition state for rotation.

Computational studies on 1,1'-binaphthyl and its derivatives have consistently found that the preferred racemization pathway proceeds through an anti transition state, which possesses a centrosymmetric (Cᵢ) geometry. researchgate.netacs.org The calculated activation energies (rotational barriers) often show very good agreement with experimental values obtained from VT-NMR studies. researchgate.net For example, DFT calculations at the B2-PLYP//B3LYP-D3/6-311++G(d,p) level of theory provided relative enthalpy values that were highly consistent with experimental data for both the ground state atropisomers and the rotational transition states of 2,2′-diaryl-1,1′-binaphthalenes. These calculations not only validate experimental findings but also provide a detailed energetic profile of the entire rotational process, which is not directly accessible through experiment. DFT can also be used to predict how substituents and solvent effects will modulate the rotational barrier. acs.org

Table 3: Summary of DFT Functionals Used in Binaphthyl Rotational Barrier Studies

| DFT Functional | Basis Set | System Studied | Key Finding | Reference(s) |

|---|---|---|---|---|

| B3LYP-D3 | 6-311++G(d,p) | 2,2′-Diaryl-1,1′-binaphthalenes | Good agreement with experimental ΔH‡ | |

| B3LYP | 6-31G(d,p) | 1,1'-Binaphthyl, BINOL | Preferred anti pathway, good agreement with experimental ΔG‡ | researchgate.net, acs.org |

| B3LYP | 6-311G+(3df,3pd) | Substituted Binaphthyl | Calculation of high torsional barrier (~44 kcal/mol) | mdpi.com |

Modeling Solute-Solvent Interactions and Conformational Landscapes

The conformational landscape of binaphthyl derivatives is significantly influenced by their interaction with the surrounding solvent molecules. nih.govrsc.org Computational modeling is crucial for understanding these complex solute-solvent interactions and their impact on the molecule's structure and spectroscopic properties. nih.govut.ee

A combined experimental and computational study on [1,1'-binaphthalene]-2,2'-diol in different solvents (dichloromethane, acetonitrile, and DMSO) revealed that the experimental VCD and Vibrational Absorption (VA) spectra are highly sensitive to the solvent environment. nih.gov Three primary types of solvent-induced perturbations were identified:

Perturbation of the Boltzmann populations: The solvent can alter the relative energies of different conformers, thus changing their population distribution. nih.gov

Perturbation of the electronic structure: Solute-solvent interactions can modify the electronic distribution within the solute molecule. nih.gov

Perturbation of the normal modes: The vibrational modes of the solute can be directly affected by interactions with solvent molecules. nih.gov

The "micro-solvation" approach is a common computational strategy to model these effects. rsc.orgresearchgate.net This method involves placing individual solvent molecules at key interaction sites of the solute (e.g., near hydrogen-bonding groups) and then performing geometry optimization and spectra simulations. rsc.orgresearchgate.net This approach has proven effective for medium-sized molecules that are not overly flexible. rsc.orgresearchgate.net

For instance, in the case of 6,6'-dibromo-[1,1'-binaphthalene]-2,2'-diol in deuterated dimethyl sulfoxide (DMSO-d6), large-amplitude motions of loosely bound solvent molecules were shown to cause significant effects in the VA and VCD spectra. researchgate.net This underscores the necessity of explicitly modeling solute-solvent complexes to accurately reproduce experimental spectra. researchgate.net

The table below outlines the computational approaches used to model solute-solvent interactions and their key findings.

| Computational Method | System Studied | Key Findings |

| Static DFT Calculations & First Principles Molecular Dynamics (FPMD) | (S)-1-indanol in CCl4 and DMSO | Static calculations were insufficient in CCl4. In DMSO, modeling a solute-solvent complex yielded satisfactory agreement with experimental VCD spectra. researchgate.net |

| COSMO-RS (Conductor-like Screening Model for Real Solvents) | General organic compounds | Successful in predicting liquid-liquid extraction and properties of hydrogen bonds between uncharged molecules. ut.ee |

| Static "cluster-in-the-bulk" DFT calculations | (S)-1-indanol:DMSO-d6 complexes in DMSO continuum | Satisfactory agreement with experimental VCD spectra by modeling the most stable solute-solvent complexes. researchgate.net |

Table 2: Computational Models for Solute-Solvent Interactions. ut.eeresearchgate.net (This table summarizes the methodologies and outcomes described in the cited research.)

The exploration of the complete conformational landscape through computational methods is essential for a thorough understanding of the structure-property relationships in this compound and its derivatives. biorxiv.org These models not only aid in the interpretation of spectroscopic data but also provide predictive power for designing molecules with specific chiroptical properties.

Future Research Directions and Perspectives

Innovations in Green Synthetic Methodologies for 2,2'-Diiodo-1,1'-binaphthalene

The traditional synthesis of this compound and its precursor, 1,1'-bi-2-naphthol (B31242) (BINOL), often involves stoichiometric reagents and organic solvents that pose environmental concerns. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes.

A significant area of innovation lies in the application of heterogeneous catalysts for the initial oxidative coupling of 2-naphthol (B1666908) to form BINOL. Green chemistry approaches have demonstrated the use of Cu²⁺-exchanged montmorillonite (B579905) clay as an effective and reusable catalyst, enabling the reaction to proceed in high yield under solvent-free conditions. aacmanchar.edu.in Research is expected to focus on optimizing these clay-based systems and exploring other solid acids like zeolites to replace traditional liquid acid catalysts. aacmanchar.edu.in Another promising green approach involves the electrochemical oxidative homocoupling of 2-naphthol derivatives, which avoids the need for chemical oxidants. rsc.org

Future methodologies will also likely target the direct, greener synthesis of the diiodo-derivative itself. This could involve developing catalytic iodination methods that avoid harsh reagents or exploring enzymatic pathways for selective functionalization. The principles seen in the green production of related compounds, such as the use of a reduction buffer reaction system with a copper ammonia (B1221849) solution for 1,1'-binaphthyl-8,8'-dicarboxylic acid, could inspire novel, waste-reducing catalytic cycles for this compound production. google.com

Exploration of Novel Cross-Coupling Chemistries and Derivatization Pathways

This compound is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2- and 2'-positions. While Suzuki, Negishi, and Stille couplings are established methods, significant opportunities exist for exploring novel chemistries and expanding the scope of derivatization. researchgate.netsmolecule.com

A key challenge in Suzuki couplings of enantiopure this compound is the significant racemization that can occur, diminishing the stereochemical integrity of the product. researchgate.net Future research will focus on developing new palladium catalysts and chiral ligands that can facilitate stereoconservative Suzuki reactions. researchgate.net An alternative strategy that has shown promise is the "reversed-polarity" approach, using the corresponding enantiopure 1,1'-binaphthalene-2,2'-diyldiboronic acid, which couples with aryl halides without loss of enantiomeric purity. researchgate.net Further development of this method for a broader range of substrates is a key research direction.

The Negishi coupling has been identified as a superior method for stereoconservative dialkynylation, providing excellent yields without compromising stereochemistry, particularly when enhanced by microwave irradiation. researchgate.net Future work will likely expand the use of Negishi and other couplings, like the Sonogashira reaction, to synthesize a diverse library of 2,2'-disubstituted binaphthalenes with novel electronic and photophysical properties. smolecule.com This includes creating derivatives with extended π-conjugation, which are of interest for materials science applications. researchgate.net

| Coupling Reaction | Key Features & Findings | Future Research Focus | Reference |

|---|---|---|---|

| Suzuki Coupling | Diarylation of 2,2'-diiodo-1,1'-binaphthyl is often accompanied by significant racemization. The use of 1,1'-binaphthalene-2,2'-diyldiboronic acid allows for stereoconservative coupling. | Development of new catalyst systems to prevent racemization with the diiodo starting material; expanding the substrate scope for the diboronic acid method. | researchgate.net |

| Negishi Coupling | Enables direct and effective synthesis of non-racemic C2-symmetric 2,2'-dialkyl-1,1'-binaphthyls. Highly effective for stereoconservative alkynylation. | Application to a wider range of organozinc reagents and functional groups. | researchgate.netresearchgate.net |

| Stille Coupling | Used to synthesize binaphthyl-bridged ferrocenes, but can be complicated by alkyl group transfer from tin to the binaphthyl core. | Optimization of reaction conditions and tin reagents to minimize side reactions. | researchgate.net |

| Sonogashira Coupling | Demonstrated utility in systematically introducing phenylethynyl groups at various positions on the binaphthyl skeleton. | Synthesis of novel poly(aryleneethynylene)s and other conjugated materials with tailored optical properties. | smolecule.comresearchgate.net |

Rational Design of Next-Generation Binaphthalene-Based Chiral Catalysts

The binaphthyl scaffold is at the heart of many "privileged" chiral ligands and organocatalysts used in asymmetric synthesis. acs.orgrsc.org this compound is a critical precursor that allows for the rational design of next-generation catalysts through strategic derivatization at the 2- and 2'-positions.

Future research will focus on using this platform to create catalysts with enhanced activity, selectivity, and broader substrate scope. One major avenue is the development of novel chiral Brønsted acids. While BINOL-derived phosphoric acids are well-established, stronger acids like 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) have been developed and show great promise. The synthesis of BINSA proceeds from BINOL via a dithiol intermediate, highlighting the importance of versatile binaphthyl precursors. Further modifications of the binaphthyl backbone of these acids, guided by computational studies, will aim to fine-tune their acidity and steric environment for specific transformations.

Another key direction is the design of novel bidentate ligands for transition metal catalysis. By replacing the iodo groups with various phosphine (B1218219), amine, or N-heterocyclic carbene moieties, new ligands can be tailored for a range of metals, including palladium, rhodium, iridium, and gold. mdpi.comacs.org For example, new ligands based on the binaphthyl scaffold have been used for palladium-catalyzed asymmetric C-H activation. acs.org The design will increasingly incorporate noncovalent interactions, such as hydrogen bonding or π-stacking between the ligand and substrate, to achieve higher levels of stereocontrol. mdpi.com

| Catalyst Class | Description | Example Application | Reference |

|---|---|---|---|